molecular formula C20H21ClN2O3 B2681619 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1210185-94-6

2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2681619
CAS No.: 1210185-94-6
M. Wt: 372.85
InChI Key: INPKDXHDJMFTCO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic small molecule designed for research purposes. This compound features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a 2-chlorophenylacetamide moiety and a 2-methoxyacetyl group on the tetrahydroquinoline nitrogen, making it a compelling candidate for investigating novel therapeutic pathways. The primary research value of this compound lies in its potential as a building block for drug discovery and as a chemical probe for studying protein-ligand interactions. The tetrahydroquinoline scaffold is frequently explored in the development of anticancer and antimicrobial agents . The acetamide linker is a common feature in pharmacologically active compounds and can contribute to hydrogen bonding with biological targets, potentially influencing potency and selectivity . Researchers can utilize this compound in in vitro assays, high-throughput screening campaigns, and molecular docking studies to identify its mechanism of action and potential therapeutic applications. Applications: This chemical is intended for use in basic research, including but not limited to: assay development in cancer biology, investigation of infectious disease mechanisms, and structure-activity relationship (SAR) studies to optimize lead compounds. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-13-20(25)23-10-4-6-14-8-9-16(12-18(14)23)22-19(24)11-15-5-2-3-7-17(15)21/h2-3,5,7-9,12H,4,6,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKDXHDJMFTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O4C_{19}H_{21}ClN_{2}O_{4}, with a molecular weight of approximately 408.9 g/mol. The structure features a chlorophenyl group linked to a tetrahydroquinoline derivative through an acetamide functional group. This unique combination is believed to enhance its biological activity compared to simpler analogs.

Synthesis

The synthesis of 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core : The initial step involves synthesizing the tetrahydroquinoline framework through cyclization reactions.
  • Acetylation : The introduction of the methoxyacetyl group occurs via acetylation reactions.
  • Final Coupling : The chlorophenyl moiety is then coupled with the modified tetrahydroquinoline to yield the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The potential for anti-inflammatory effects has been suggested based on structural similarities with known anti-inflammatory agents. Compounds containing tetrahydroquinoline structures have been linked to reduced expression of pro-inflammatory cytokines .
  • Cytotoxicity : Early investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing. Compounds with similar frameworks have demonstrated selective cytotoxicity against various cancer types .

The mechanisms by which 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Structural features suggest potential interactions with key enzymes involved in inflammation and microbial resistance.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several case studies highlight the biological potential of related compounds:

  • Antimicrobial Efficacy : A study on similar acetamide derivatives reported enhanced antimicrobial activity compared to standard antibiotics such as ampicillin and fluconazole . The derivatives exhibited remarkable efficacy against strains like Pseudomonas aeruginosa and Candida albicans.
  • Cytotoxic Studies : Research on tetrahydroquinoline derivatives has indicated promising results in inhibiting cancer cell growth in vitro. For example, compounds similar in structure were shown to induce apoptosis in breast cancer cell lines .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds have demonstrated their ability to downregulate inflammatory markers in cellular models .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its biological activities, particularly in the context of drug discovery. The following sections detail its potential applications based on current research findings.

Anticancer Activity

Preliminary studies indicate that 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide may exhibit anticancer properties. Research has shown that compounds with similar structural characteristics can interact with biological targets involved in cancer progression. For instance, tetrahydroquinoline derivatives have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases such as Alzheimer's disease, compounds that inhibit acetylcholinesterase (AChE) are of particular relevance. The structural features of this compound suggest it may interact effectively with AChE, potentially leading to enhanced levels of acetylcholine in the brain. This could have implications for cognitive function and memory retention .

Synthesis and Chemical Properties

The synthesis of 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

  • Formation of Tetrahydroquinoline : Starting from appropriate precursors, tetrahydroquinoline can be synthesized through cyclization reactions.
  • Acetylation : The introduction of the methoxyacetyl group can be achieved via acetylation reactions using acetic anhydride or similar reagents.
  • Final Coupling : The chlorophenyl moiety is then introduced through amide bond formation.

The resulting compound possesses a molecular formula of C18H20ClN2O2 and a molecular weight of approximately 328.8 g/mol.

Case Studies

Several case studies highlight the biological activity and potential therapeutic applications of compounds structurally related to 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide:

  • Study on Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Studies : Research focusing on AChE inhibitors reported promising results where similar compounds improved cognitive functions in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Acyl Group (N-Substituent) Acetamide Substituent Molecular Weight Biological Target Synthesis Yield (%)
Target Compound Tetrahydroquinoline 2-Methoxyacetyl 2-Chlorophenyl ~395.85 Not explicitly stated N/A
N-Benzyl Tetrahydroisoquinoline (20, Ev2) Tetrahydroisoquinoline 3,4-Dimethoxyphenylmethyl Piperidin-1-yl ethoxy ~700 (estimated) Orexin 1 Receptor antagonist 24
(R)-N-(6-Benzyl-THQ-4-yl)-Sulfamide (3i, Ev3) Tetrahydroquinoline 2-Methoxyacetyl Sulfamide (tert-butyl) ~480 (estimated) μ-Opioid Receptor (MOR) 62.7
2-(4-Methylphenoxy)-THQ Acetamide (Ev5) Tetrahydroquinoline Thiophene-2-carbonyl 4-Methylphenoxy 406.5 Not specified N/A
N-(6-Methoxybenzothiazole)-Acetamide (Ev7) Benzothiazole None 2-Chlorophenyl ~320 (estimated) Not specified N/A
2-(3,4-Dichlorophenyl)-Pyrazole Acetamide (Ev10) Pyrazole None 3,4-Dichlorophenyl 402.22 Structural analog to penicillin derivatives N/A

Structural Variations and Implications

  • Core Structure: The tetrahydroquinoline/isoquinoline core (Target, 3i, Ev2, Ev5) is associated with CNS activity, such as orexin or opioid receptor modulation . Benzothiazole (Ev7) and pyrazole (Ev10) cores are linked to diverse targets, including antimicrobial or coordination chemistry applications .
  • Acyl Group (N-Substituent) :

    • The 2-methoxyacetyl group (Target, 3i) balances hydrophilicity and steric bulk, contrasting with Ev2’s 3,4-dimethoxyphenylmethyl (bulkier, lower yield: 24%) and Ev5’s thiophene-2-carbonyl (aromatic, higher lipophilicity) .
    • Methoxyacetyl may enhance metabolic stability by reducing enzymatic degradation compared to benzyl or thiophene groups.
  • Acetamide Substituent :

    • The 2-chlorophenyl group (Target, Ev7) provides moderate lipophilicity and steric hindrance, while Ev10’s 3,4-dichlorophenyl increases electron-withdrawing effects and planarity .
    • Substituent position (2- vs. 4-chloro) affects dihedral angles and binding; 2-chloro may favor specific receptor conformations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide?

  • Methodology :

  • Step 1 : React 2-chlorophenylacetic acid with 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
  • Step 2 : Stir at 273 K for 3 hours under nitrogen, followed by quenching with ice-cold HCl. Extract with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate .
  • Step 3 : Purify via silica gel column chromatography (ethyl acetate/hexane, 3:7) .
    • Key Data : Yield optimization (typically 47–82% for analogous tetrahydroquinoline acetamides) depends on substituent steric effects and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm the presence of the 2-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxyacetyl moiety (δ ~3.3 ppm for OCH₃) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₂ClN₂O₃: 397.13) .
  • HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., orexin receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of orexin receptors (PDB: 4S0V). Parameterize the ligand using Gaussian 09 at the B3LYP/6-31G* level to generate partial charges .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable binding) .
    • Key Insight : The 2-methoxyacetyl group may enhance hydrogen bonding with Thr⁷⁰⁵ in the orexin receptor’s active site .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Troubleshooting Framework :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations. Use a radioligand displacement assay (³H-orexin-A) for standardized IC₅₀ determination .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated demethylation) .
    • Data Example : Analogous compounds show IC₅₀ discrepancies (HEK293: 0.8 μM vs. CHO-K1: 2.1 μM) due to receptor glycosylation differences .

Q. How can X-ray crystallography elucidate conformational flexibility in the solid state?

  • Protocol :

  • Crystallization : Grow single crystals via vapor diffusion (DCM/hexane, 1:2) at 298 K .
  • Refinement : Use SHELXL for structure solution. Key parameters: R₁ < 0.05, wR₂ < 0.12 .
    • Structural Insights : Intramolecular C–H···O interactions stabilize the gauche conformation of the methoxyacetyl group .

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